(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate
Overview
Description
Synthesis Analysis
The synthesis of phosphonium salts typically involves the alkylation of triphenylphosphine with alkyl halides or similar electrophiles. A specific example includes the synthesis of (ethoxycarbonylmethyl)triphenylphosphonium tetrafluoroborate, where direct methods and refined techniques, such as X-ray diffraction, are employed to elucidate the structure of such compounds (Chekhlov, 2010). These methods highlight the critical steps in creating phosphonium salts, involving coordination of the phosphorus atom and the subsequent formation of the tetrafluoroborate anion.
Molecular Structure Analysis
The molecular structure of phosphonium salts is characterized by the tetrahedral coordination of the phosphorus atom. In the case of (ethoxycarbonylmethyl)triphenylphosphonium tetrafluoroborate, the phosphonium cation exhibits a distorted tetrahedral coordination, with a notable P-C-C=O torsion angle indicating the spatial arrangement of the molecules within the crystal lattice (Chekhlov, 2010). This structural analysis provides insight into the compound's reactivity and potential interactions in chemical reactions.
Chemical Reactions and Properties
Phosphonium salts like "(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate" participate in a variety of chemical reactions, particularly in organic synthesis as intermediates for ylide formation. These compounds are known for their role in Wittig reactions, which are essential for forming carbon-carbon double bonds. The reactivity of these compounds can be attributed to the phosphonium ylide's ability to act as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds to form alkenes (Tian et al., 2016).
Physical Properties Analysis
The physical properties of phosphonium salts are significantly influenced by their molecular structure. For instance, the crystal structure and hydrogen bonding capabilities play a crucial role in determining the compound's melting point, solubility, and stability. The detailed crystallographic analysis, as seen in studies of related compounds, provides valuable information on the interionic hydrogen bonds that contribute to the compound's physical state and behavior under various conditions (Chekhlov, 2010).
Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its crystal structure, revealing insights into its atomic coordination and bonding. In particular, research by Chekhlov (2010) focused on the crystal structure of a similar compound, demonstrating unique interionic hydrogen bonds, which could inform the understanding of molecular interactions in various applications (Chekhlov, 2010).
Lewis Basicity in Transition Metals
Kotz and Pedrotty (1970) explored the Lewis basicity of transition metals, a concept that could be relevant to the applications of triphenylphosphonium compounds in areas like catalysis and material science (Kotz & Pedrotty, 1970).
Synthesis of Stabilized Ylides
Research by Cavicchio et al. (1980) involved the synthesis of cycloheptatrienylmethyl triphenylphosphonium tetrafluoroborates, which are closely related to the compound . Their work contributes to understanding the synthesis and stabilization of ylides, which are important in organic synthesis (Cavicchio, Gaudiano, & Ponti, 1980).
Cation-Olefin Polycyclization
Tian et al. (2016) used a related tetraphenylphosphonium tetrafluoroborate compound in promoting epoxide-initiated cation-olefin polycyclization reactions. This research is significant for the development of complex organic molecules, potentially applicable in pharmaceuticals and materials science (Tian, Xu, Zhang, & Qu, 2016).
Synthesis of α-Aminophosphonic Acids
Kuźnik et al. (2018) demonstrated the use of triphenylphosphonium tetrafluoroborate in the synthesis of α-aminophosphonic acids, which are important in medicinal chemistry and agrochemistry (Kuźnik, Mazurkiewicz, Zięba, & Erfurt, 2018).
Hydrophosphonation of Olefins
Daeffler and Grubbs (2011) explored the radical-mediated hydrophosphonation of olefins using triphenylphosphonium tetrafluoroborate. This technique could have implications in synthetic organic chemistry, especially in the synthesis of phosphorus-containing compounds (Daeffler & Grubbs, 2011).
Synthesis of Nucleotide Analogues
Midura, Krysiak, and Mikołajczyk (2003) reported the synthesis of enantiomerically pure cyclopropylphosphonate analogues of nucleotides using a similar compound. Such research is crucial in the development of antiviral drugs and nucleotide analogues (Midura, Krysiak, & Mikołajczyk, 2003).
properties
IUPAC Name |
(1-ethoxycarbonylcyclopropyl)-triphenylphosphanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2P.BF4/c1-2-26-23(25)24(18-19-24)27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)5/h3-17H,2,18-19H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJYRMUGSAFITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C1(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BF4O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451965 | |
Record name | [1-(Ethoxycarbonyl)cyclopropyl](triphenyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate | |
CAS RN |
52186-89-7 | |
Record name | [1-(Ethoxycarbonyl)cyclopropyl](triphenyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(Ethoxycarbonyl)cyclopropyl]tris(phenyl)phosphonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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